Oxetane-3-sulfonyl chloride
Overview
Description
Oxetane-3-sulfonyl chloride is a chemical compound that features a four-membered oxetane ring with a sulfonyl chloride functional group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-3-sulfonyl chloride typically involves the formation of the oxetane ring followed by the introduction of the sulfonyl chloride group. One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production might also involve continuous flow processes and the use of advanced catalytic systems to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxetane-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and ring-opening reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under mild heating .
Major Products
The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while ring-opening reactions can produce a variety of linear or branched compounds .
Scientific Research Applications
Oxetane-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Oxetane derivatives are explored for their use in the development of advanced materials, including polymers and coatings.
Chemical Biology: The compound can be used in the synthesis of probes and other tools for studying biological systems.
Industrial Chemistry: This compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of oxetane-3-sulfonyl chloride in chemical reactions involves the reactivity of both the oxetane ring and the sulfonyl chloride group. The oxetane ring is strained and can undergo ring-opening reactions, while the sulfonyl chloride group is highly reactive towards nucleophiles. These properties make the compound versatile in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-sulfonyl fluoride: Similar to oxetane-3-sulfonyl chloride but with a sulfonyl fluoride group.
Oxetane-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
Oxetane-3-sulfonate: Features a sulfonate group, which is more stable and less reactive compared to the sulfonyl chloride group.
Uniqueness
This compound is unique due to the combination of the strained oxetane ring and the highly reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
oxetane-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQMLRRDOKKVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393585-06-2 | |
Record name | oxetane-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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